molecular formula C11H15BrN2O2S B3170558 Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate CAS No. 944805-56-5

Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate

Cat. No.: B3170558
CAS No.: 944805-56-5
M. Wt: 319.22 g/mol
InChI Key: UKNSSFITHPKALI-UHFFFAOYSA-N
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Description

Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a thiazole ring substituted with a bromine atom and a cyclopropyl group, making it a unique and versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate typically involves the reaction of 5-bromo-4-cyclopropylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

5-bromo-4-cyclopropylthiazole+tert-butyl chloroformatetriethylaminetert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate\text{5-bromo-4-cyclopropylthiazole} + \text{tert-butyl chloroformate} \xrightarrow{\text{triethylamine}} \text{this compound} 5-bromo-4-cyclopropylthiazole+tert-butyl chloroformatetriethylamine​tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in the thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted thiazoles.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

    Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.

    Deprotection: Trifluoroacetic acid is commonly used for the removal of the tert-butyl carbamate group.

Major Products Formed:

  • Substituted thiazoles
  • Oxidized or reduced thiazole derivatives
  • Free amine after deprotection

Scientific Research Applications

Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate depends on its specific application. In general, the compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The tert-butyl carbamate group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine.

Comparison with Similar Compounds

  • Tert-butyl (5-chloro-4-cyclopropylthiazol-2-YL)carbamate
  • Tert-butyl (5-methyl-4-cyclopropylthiazol-2-YL)carbamate
  • Tert-butyl (5-phenyl-4-cyclopropylthiazol-2-YL)carbamate

Comparison:

  • Uniqueness: The presence of the bromine atom in tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate makes it more reactive in nucleophilic substitution reactions compared to its chloro or methyl analogs.
  • Reactivity: The bromine atom is a better leaving group than chlorine, making the compound more suitable for certain synthetic applications.
  • Applications: The unique electronic properties imparted by the bromine atom can influence the biological activity of the compound, making it a valuable tool in drug discovery.

Properties

IUPAC Name

tert-butyl N-(5-bromo-4-cyclopropyl-1,3-thiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-11(2,3)16-10(15)14-9-13-7(6-4-5-6)8(12)17-9/h6H,4-5H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNSSFITHPKALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668697
Record name tert-Butyl (5-bromo-4-cyclopropyl-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944805-56-5
Record name tert-Butyl (5-bromo-4-cyclopropyl-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Example 170, N—((S)-2-amino-3-(6-trifluoromethyl)pyridine-3-yl)propyl)-5-(isoquinolin-6-yl)thiazol-2-amine: The title compound was synthesized in a manner similar to that described for Example 81 using (S)-tert-butyl 1-(5-bromothiazol-2-yl-(Boc)-amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ylcarbamate to couple with the boronic acid. (S)-tert-butyl 1-(5-bromothiazol-2-yl-(Boc)-amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ylcarbamate was synthesized as shown in Scheme 39. Theoretical (M+H) 430.4 found 430.4.
Name
5-(isoquinolin-6-yl)thiazol-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(S)-tert-butyl 1-(5-bromothiazol-2-yl-(Boc)-amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 250 mL round-bottomed flask was added tert-butyl 4-cyclopropylthiazol-2-ylcarbamate (9.5 g, 40 mmol), ACN 100% (100 mL, 1914 mmol), and glacial AcOH (6.8 mL, 119 mmol). The solution was stirred at 0° C. and treated in portions with N-bromosuccinimide (3.4 mL, 40 mmol). The suspension was stirred for 1 hour, diluted with NaHCO3, and extracted with EtOAc. The organics were washed with saturated sodium chloride (1×50 mL) and water (1×50 mL), dried over Na2SO4, filtered, and concentrated in vacuo to give tert-butyl 5-bromo-4-cyclopropylthiazol-2-ylcarbamate (11 g, 86% yield), m/z (%): 320.3 (100%, M++H).
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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